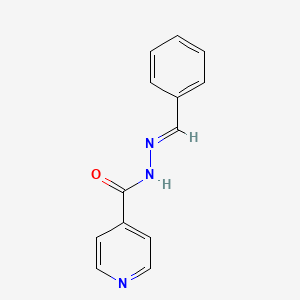

N-(benzylideneamino)pyridine-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

533-02-8 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H11N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)/b15-10+ |

InChI Key |

UFMAHOLDSCSFMC-XNTDXEJSSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzylideneamino Pyridine 4 Carboxamide

Conventional Synthetic Approaches to N-(benzylideneamino)pyridine-4-carboxamide

Conventional methods for synthesizing Schiff bases, including this compound, are foundational in organic chemistry. These approaches are characterized by their reliability and the extensive body of literature supporting their application.

The cornerstone of this compound synthesis is the condensation reaction between a primary amine and an aldehyde. researchgate.netamazonaws.com In this specific case, the reaction involves isoniazid (B1672263) (pyridine-4-carbohydrazide), which possesses a primary amine group (-NH2), and an aromatic aldehyde such as benzaldehyde (B42025). amazonaws.com This reaction forms the characteristic azomethine or imine group (-N=CH-), which defines the Schiff base structure. researchgate.netamazonaws.com The process typically involves treating isoniazid with the appropriate aldehyde, leading to the condensation product which can often be isolated as a crystalline solid in analytical purity. nih.gov

The efficiency and yield of the condensation reaction are highly dependent on the optimization of several key parameters.

Temperature: Conventional synthesis protocols frequently employ elevated temperatures to drive the reaction to completion. A common practice involves refluxing the reaction mixture for extended periods, typically ranging from 6 to 8 hours. researchgate.netmdpi.com

Solvents: The choice of solvent is critical for the reaction's success. Ethanol (B145695) is a widely used and effective solvent for this synthesis. amazonaws.commdpi.com Studies have indicated that alternative solvents such as water or toluene (B28343) may yield inferior results. nih.gov

Catalysis: To enhance the reaction rate, a catalytic amount of acid is often introduced. A few drops of glacial acetic acid are commonly added to the mixture. amazonaws.commdpi.com The acid catalyst facilitates the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine of isoniazid.

Advanced and Green Synthesis Techniques for this compound Analogues

In response to the growing need for environmentally friendly and efficient chemical processes, advanced and green synthesis techniques have been developed and applied to the synthesis of Schiff bases.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for producing this compound and its analogues. mdpi.comsphinxsai.com This method offers significant advantages over conventional heating, most notably a dramatic reduction in reaction time from several hours to just 10 to 20 minutes. researchgate.netmdpi.com The reaction is typically conducted by irradiating the mixture of isoniazid and an aldehyde in a microwave reactor at a controlled temperature (e.g., 85 °C) and low power (5–10 W). researchgate.netmdpi.com This protocol is recognized for being rapid, economical, and highly efficient, often resulting in excellent product yields. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoniazid Schiff Bases

| Parameter | Conventional Method | Microwave-Assisted Method | Source |

|---|---|---|---|

| Reaction Time | 6 to 8 hours | 10 to 20 minutes | researchgate.netmdpi.com |

| Energy Source | Thermal (Reflux) | Microwave Irradiation (5-10 W) | researchgate.netmdpi.com |

| Typical Solvent | Ethanol | Ethanol | researchgate.netmdpi.com |

| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid | researchgate.netmdpi.com |

| Efficiency | Standard | High, Rapid, Economical | mdpi.com |

Further advancing the principles of green chemistry, solvent-free synthesis methodologies, often coupled with microwave irradiation, provide an even more environmentally benign route. sphinxsai.com These methods eliminate the need for conventional organic solvents, which in turn reduces chemical waste and potential environmental impact. sphinxsai.comniscair.res.in In a typical solvent-free procedure, the reactants are mixed directly and then subjected to microwave irradiation. sphinxsai.com This approach is lauded for its simplicity, low cost, high yields, and reduced processing and handling requirements. sphinxsai.com

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound allows for extensive modification, enabling the design and synthesis of a wide array of derivatives and analogues. This is primarily achieved by varying the carbonyl precursor used in the condensation reaction with isoniazid. nih.gov Researchers have successfully synthesized large libraries of these compounds by reacting isoniazid with a diverse range of carbonyl compounds, including:

Substituted aromatic aldehydes nih.gov

Long-chain aliphatic aldehydes nih.gov

α,β-unsaturated aldehydes nih.gov

Aliphatic and aryl alkyl ketones nih.gov

This strategic design allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity (often measured as C log P), which can be significantly different from the parent isoniazid molecule. nih.gov The synthesis of these derivatives generally follows the same established conventional or microwave-assisted protocols, providing a versatile platform for developing new chemical entities. nih.govmdpi.comnih.gov

Table 2: Examples of Carbonyl Precursors for the Synthesis of Isoniazid Schiff Base Derivatives

| Carbonyl Precursor Class | Specific Example | Resulting Derivative Type | Source |

|---|---|---|---|

| Aromatic Aldehydes | 2-Methoxybenzaldehyde | N-(2-methoxybenzylidene)isonicotinohydrazone | amazonaws.com |

| Substituted Aromatic Aldehydes | Various substituted benzaldehydes | Aromatic Schiff Bases | nih.gov |

| Aliphatic Aldehydes | Long-chain aldehydes | Aliphatic Schiff Bases | nih.gov |

| Ketones | Aliphatic or Aryl Alkyl Ketones | Ketimine Derivatives | nih.gov |

Structural Modifications of the Benzylidene Moiety for Biological Activity Enhancement

The benzylidene moiety of this compound is a prime target for structural modification to enhance biological activities, particularly antimicrobial and antioxidant properties. The general synthesis of these derivatives involves the condensation of isoniazid (isonicotinic acid hydrazide) with various substituted benzaldehydes. This reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid. tandfonline.com

A range of substituents on the phenyl ring of the benzylidene group has been explored to investigate their impact on biological efficacy. These substitutions are strategically chosen to alter the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.

Key Research Findings on Benzylidene Moiety Modifications:

Electron-donating and withdrawing groups: The introduction of both electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) has been systematically studied.

Antimicrobial Activity: Several studies have demonstrated that the nature and position of the substituent on the benzylidene ring significantly affect the antimicrobial activity. For instance, derivatives with methoxy (B1213986) and hydroxy groups, such as (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide, (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide, and (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, have shown potent antimicrobial effects. tandfonline.com

Antitubercular Activity: A series of nineteen isonicotinic acid hydrazide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Notably, seven of these derivatives exhibited greater potency than the parent drug, isoniazid. nih.gov The lipophilicity of these Schiff bases, as indicated by their Clog p values, was found to be higher than that of isoniazid, which may contribute to their enhanced activity. eurjchem.com

Antioxidant Activity: Certain substitutions on the benzylidene ring have been shown to impart significant antioxidant properties. Specifically, derivatives with hydroxyl groups, such as (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, have demonstrated potent hydrogen peroxide scavenging activity. tandfonline.com

Below is a table summarizing the biological activities of some representative N-(substituted benzylideneamino)pyridine-4-carboxamide derivatives.

| Compound | Benzylidene Substituent | Biological Activity | Reference |

| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | 3,4-dimethoxy | Antimicrobial | tandfonline.com |

| (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide | 3,4,5-trimethoxy | Antimicrobial | tandfonline.com |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 4-hydroxy-3-methoxy | Antimicrobial, Antioxidant | tandfonline.com |

| N'-(1-propyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide | 1-propyl-2-oxoindolin-3-ylidene | Antitubercular | eurjchem.com |

| N'-(1-benzyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide | 1-benzyl-2-oxoindolin-3-ylidene | Antitubercular | eurjchem.com |

Modifications of the Pyridine (B92270) Carboxamide Scaffold

While the benzylidene moiety is a common site for modification, the pyridine carboxamide scaffold itself offers opportunities for structural alterations aimed at enhancing therapeutic potential. These modifications can involve substitutions on the pyridine ring or alterations to the carboxamide linker.

Research in this area has explored the synthesis of various substituted pyridine-based sulphonamides. For example, new functionalized pyridines containing benzene (B151609) sulfonamide derivatives have been synthesized by treating N-isopropyl-4-methylpyridine-2,6-diamine with various substituted benzene sulfonyl chlorides. eurjchem.com Although not starting directly from this compound, these studies highlight the chemical tractability of the pyridine ring for substitution, a strategy that could be applied to this specific scaffold.

The amide bond of the carboxamide group is also a potential site for chemical transformation. While specific examples of direct modification of the amide bond in this compound are not extensively documented, general methods for amide bond formation and activation could be applicable. For instance, a novel metal-free method for amide bond formation has been developed using an nBu4NI/TBHP catalyst system to react aldehydes with aromatic tertiary amines. researchgate.net Such innovative synthetic methods could potentially be adapted to modify the carboxamide linker of the target molecule.

Furthermore, N-alkylation of the pyridine ring is a known chemical transformation. Studies on 2,6-bis(α-iminoalkyl)pyridines have shown that they react with organometallic reagents like MeLi, MgR2, and ZnR2 to yield N-alkylated products. nih.gov This suggests that the nitrogen atom of the pyridine ring in this compound could potentially undergo alkylation, leading to a new class of derivatives with altered physicochemical and biological properties.

Formation of Related Heterocyclic Systems Incorporating this compound Scaffolds

The this compound scaffold serves as a versatile precursor for the synthesis of a variety of fused and appended heterocyclic systems. The hydrazone linkage (-C=N-NH-C=O) is a key reactive intermediate that can undergo cyclization reactions to form stable five- and four-membered heterocyclic rings.

Synthesis of 1,3,4-Oxadiazoles:

One of the most common transformations is the oxidative cyclization of the N-acylhydrazone moiety to form a 1,3,4-oxadiazole (B1194373) ring. This can be achieved using various reagents. For example, the reaction of N'-(substituted benzylidene)isonicotinohydrazides with acetic anhydride (B1165640) can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. Another method involves the use of a dehydrating agent like phosphorus oxychloride. researchgate.net

Synthesis of 1,2,4-Triazoles:

The isonicotinic acid hydrazide backbone can be utilized to construct 1,2,4-triazole (B32235) rings. For instance, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, derived from isonicotinic acid hydrazide and carbon disulfide, can be converted to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine (B178648) hydrate. nih.gov This triazole derivative can then be further functionalized.

Synthesis of 2-Azetidinones (β-lactams):

The imine group (C=N) of the Schiff base provides a reactive site for [2+2] cycloaddition reactions. The reaction of N'-(substituted benzylidene)isonicotinohydrazides with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-(4-aryl-2-oxoazetidinone)-isonicotinamides. tandfonline.comresearchgate.net This reaction introduces the β-lactam ring, a pharmacophore present in many important antibiotics.

Synthesis of 1,3,4-Thiadiazoles:

The hydrazone moiety can also be used to synthesize 1,3,4-thiadiazole (B1197879) derivatives. The reaction of N'-(benzylidene)isonicotinohydrazide with thioglycolic acid can lead to the formation of thiazolidinone derivatives, which can be further cyclized to form thiadiazoles. Alternatively, starting from isonicotinic acid hydrazide, reaction with carbon disulfide in a basic medium, followed by further steps, can lead to thiadiazole-containing structures.

The following table summarizes the formation of various heterocyclic systems from this compound and related precursors.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

| N'-(substituted benzylidene)isonicotinohydrazide | Acetic Anhydride or POCl3 | 1,3,4-Oxadiazole | researchgate.net |

| Isonicotinic acid hydrazide derivative | Hydrazine hydrate | 1,2,4-Triazole | nih.gov |

| N'-(substituted benzylidene)isonicotinohydrazide | Chloroacetyl chloride, Triethylamine | 2-Azetidinone | tandfonline.comresearchgate.net |

| Isonicotinic acid hydrazide derivative | Carbon disulfide, further steps | 1,3,4-Thiadiazole | chemmethod.com |

These synthetic transformations highlight the utility of this compound as a versatile building block in the construction of a diverse range of heterocyclic compounds with potential biological applications.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzylideneamino Pyridine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in N-(benzylideneamino)pyridine-4-carboxamide. The spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals for each unique proton environment.

The most downfield signal is a singlet observed around 11.32 ppm, which is characteristic of the amide proton (-NH-). researchgate.net Its significant deshielding is due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The azomethine proton (-N=CH-) appears as a sharp singlet at approximately 8.65 ppm. researchgate.net

The protons of the pyridine (B92270) ring exhibit a characteristic splitting pattern. The two protons ortho to the pyridine nitrogen (H-2, H-6) appear as a doublet around 8.79 ppm, while the two protons meta to the nitrogen (H-3, H-5) are observed as another doublet further upfield at about 7.82 ppm. researchgate.net The protons of the benzylidene moiety appear as a multiplet in the range of 7.39-7.62 ppm. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH (Amide) | ~11.32 | Singlet | - | 1H |

| Pyridine H-2, H-6 | ~8.79 | Doublet | ~3.9 | 2H |

| -N=CH (Azomethine) | ~8.65 | Singlet | - | 1H |

| Pyridine H-3, H-5 | ~7.82 | Doublet | ~4.2 | 2H |

| Benzylidene Ar-H | 7.39 - 7.62 | Multiplet | - | 5H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each carbon atom. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at approximately 163.19 ppm. researchgate.net

The carbons of the pyridine ring are observed with the C-2 and C-6 carbons around 149.75 ppm, while the C-3 and C-5 carbons are found near 121.72 ppm. The quaternary carbon, C-4, to which the carboxamide group is attached, resonates at about 139.76 ppm. researchgate.net The azomethine carbon (-N=CH-) signal is typically found around 143.24 ppm. researchgate.net The carbons of the benzylidene ring appear in the aromatic region between approximately 127 and 134 ppm. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~163.2 |

| Pyridine C-2, C-6 | ~149.8 |

| -N=CH (Azomethine) | ~143.2 |

| Pyridine C-4 | ~139.8 |

| Benzylidene C-1 (Quaternary) | ~133.9 |

| Benzylidene C-2, C-3, C-4, C-5, C-6 | ~130.8, ~127.9 |

| Pyridine C-3, C-5 | ~121.7 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=N, C=O, N-H)

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands.

A prominent band is observed in the region of 1678-1689 cm⁻¹, which is assigned to the stretching vibration of the amide carbonyl group (C=O). researchgate.nettandfonline.com The stretching vibration of the imine or azomethine group (C=N) appears around 1598-1634 cm⁻¹. researchgate.nettandfonline.com The N-H stretching vibration of the amide group is typically observed as a sharp band in the range of 3199-3365 cm⁻¹. researchgate.nettandfonline.com Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹ (e.g., ~3064 cm⁻¹), while aromatic C=C stretching vibrations from both the pyridine and benzene (B151609) rings appear in the 1400-1600 cm⁻¹ region. researchgate.nettandfonline.com

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3200 - 3365 | Amide |

| Aromatic C-H Stretch | ~3064 | Pyridine, Benzene |

| C=O Stretch (Amide I) | ~1678 - 1689 | Amide |

| C=N Stretch | ~1598 - 1634 | Imine (Azomethine) |

| Aromatic C=C Stretch | ~1552 - 1569 | Pyridine, Benzene |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₁₃H₁₁N₃O), the calculated exact mass is approximately 225.09 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 226. researchgate.net

The fragmentation of this ion provides structural information. Plausible fragmentation pathways include the cleavage of the amide and hydrazone linkages. Key expected fragments include:

m/z 122: Corresponding to the pyridine-4-carboxamide cation, resulting from cleavage of the N-N bond.

m/z 106: The isonicotinoyl cation, formed by cleavage of the amide C-N bond.

m/z 104: The benzylideneimine cation [C₆H₅CH=N]⁺.

m/z 77: The phenyl cation [C₆H₅]⁺.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 226 | [M+H]⁺ (Protonated Molecule) | [C₁₃H₁₂N₃O]⁺ |

| 122 | Pyridine-4-carboxamide cation | [C₆H₆N₂O]⁺ |

| 106 | Isonicotinoyl cation | [C₆H₄NO]⁺ |

| 104 | Benzylideneimine cation | [C₇H₆N]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions. The extensive conjugated system, which includes the pyridine ring, the benzene ring, and the azomethine group, gives rise to strong π→π* transitions. A characteristic absorption maximum (λmax) for this extended chromophore is reported at approximately 302 nm. tandfonline.com This band is primarily attributed to the π→π* transition within the conjugated benzylidene-hydrazone system. Other π→π* transitions associated with the aromatic rings are expected at lower wavelengths, while weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may be observed as shoulders or be obscured by the more intense π→π* bands.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The molecule typically adopts an E configuration about the C=N double bond, which is generally the more stable isomeric form. nih.gov The molecule is not entirely planar; there is a significant dihedral angle between the planes of the pyridine and benzene rings, which has been reported to be around 54.6° in the 4-isopropyl derivative. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Commonly, the amide N-H group acts as a hydrogen bond donor, while the pyridine nitrogen atom and the carbonyl oxygen atom act as acceptors, linking molecules into one-, two-, or three-dimensional networks. nih.gov

Below are representative crystallographic data for a closely related derivative, (E)-N′-(4-isopropylbenzylidene)isonicotinohydrazide monohydrate. nih.gov

| Parameter | Value for (E)-N′-(4-isopropylbenzylidene)isonicotinohydrazide monohydrate |

|---|---|

| Chemical Formula | C₁₆H₁₇N₃O·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.7503 (2) |

| b (Å) | 11.7894 (3) |

| c (Å) | 17.2820 (4) |

| Volume (ų) | 1579.08 (7) |

| Z | 4 |

Analysis of Crystal Packing and Unit Cell Parameters

The three-dimensional arrangement of this compound in the crystalline state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental building block of the crystal lattice, the unit cell, is defined by the following parameters:

| Parameter | Value |

| a | 13.064(3) Å |

| b | 5.680(2) Å |

| c | 15.584(4) Å |

| α | 90° |

| β | 106.14(2)° |

| γ | 90° |

| Volume | 1110.8(5) ų |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD), entry 2102973.

The unit cell contains four molecules (Z = 4) of this compound. The packing of these molecules within the crystal lattice is a result of a delicate balance of various intermolecular forces, which are discussed in detail in the subsequent section.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The supramolecular assembly of this compound is primarily directed by a network of intermolecular hydrogen bonds. The amide group (-CONH-) and the pyridine ring are key participants in these interactions. Specifically, a significant hydrogen bond is observed between the amide N-H group as the donor and the nitrogen atom of the pyridine ring of an adjacent molecule as the acceptor. This N—H···N interaction plays a crucial role in linking the molecules into chains.

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structure. These interactions occur between the aromatic rings of neighboring molecules. The planarity of the benzylidene and pyridine rings facilitates their parallel or near-parallel alignment, allowing for attractive non-covalent interactions between their π-electron systems. The centroid-to-centroid distances between stacked rings are indicative of the strength of these interactions and are typically in the range of 3.3 to 3.8 Å in related structures. While specific distances for the title compound require further analysis of the crystallographic data, the presence of these interactions is a characteristic feature of the packing in similar pyridine carboxamide derivatives. nih.govresearchgate.net No halogen bonding is present in this structure as there are no halogen atoms in the molecule.

Stereochemical Assignment (E/Z Isomerism)

The this compound molecule contains a carbon-nitrogen double bond (C=N) in the benzylideneamino moiety, which can exist as either the E (entgegen) or Z (zusammen) isomer. The crystallographic analysis of this compound unequivocally establishes its stereochemistry in the solid state.

The deposited crystal structure (COD ID 2102973) is explicitly named N-[(Z)-benzylideneamino]pyridine-4-carboxamide. nih.gov This indicates that the substituents of higher priority on each atom of the C=N double bond are on the same side. For the iminic carbon, the phenyl group has a higher priority than the hydrogen atom. For the iminic nitrogen, the pyridine-4-carboxamide group has a higher priority than the lone pair of electrons. The arrangement of these higher-priority groups on the same side of the double bond confirms the Z configuration.

Computational Chemistry and Theoretical Investigations of N Benzylideneamino Pyridine 4 Carboxamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. For N-(benzylideneamino)pyridine-4-carboxamide, DFT calculations, often employing the B3LYP functional with a 6-311G++(d,p) basis set, have been instrumental in elucidating its fundamental chemical characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

In studies of N'-benzylideneisonicotinohydrazide derivatives, the HOMO is typically localized over the benzylidene moiety, while the LUMO is distributed across the pyridine (B92270) ring and the hydrazone linkage. This distribution indicates that the benzylidene portion is the most probable site for electrophilic attack, whereas the pyridine-hydrazone segment is more susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For a related compound, (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide, the calculated HOMO-LUMO energy gap is relatively large, suggesting that the molecule is chemically hard and kinetically stable. The specific energies for such derivatives can be used to infer the properties of the parent compound.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Isonicotinohydrazide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.04 |

| ELUMO | -1.59 |

Note: Data is based on a representative N'-benzylideneisonicotinohydrazide derivative and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded for clarity.

For this compound and its analogues, MEP maps reveal that the most negative potential (red and yellow regions), indicating electron-rich areas, is concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group and the pyridine ring nitrogen. These sites are the most probable targets for electrophilic attack. Conversely, the regions of positive potential (blue regions), which are electron-deficient, are primarily located around the hydrogen atoms, particularly the N-H proton of the hydrazone linkage. These areas are susceptible to nucleophilic attack. The green regions represent areas with a neutral or zero potential.

This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of the molecule.

Simulation of Vibrational Spectra and Potential Energy Distribution (PED)

Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes.

For derivatives of N'-benzylideneisonicotinohydrazide, DFT calculations have been used to assign the characteristic vibrational frequencies. The Potential Energy Distribution (PED) analysis further helps in characterizing each vibrational mode by quantifying the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration.

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the range of 3200-3300 cm⁻¹.

C=O stretching: The carbonyl group vibration is a strong band usually found around 1660-1680 cm⁻¹.

C=N stretching: The imine group stretching vibration appears in the region of 1580-1620 cm⁻¹.

Pyridine ring vibrations: Characteristic C=C and C=N stretching modes of the pyridine ring are observed in the 1400-1600 cm⁻¹ range.

N-N stretching: This vibration is typically found around 1050-1150 cm⁻¹.

The close agreement between the theoretically calculated and experimentally observed vibrational frequencies validates the optimized molecular geometry and the computational method used.

Time-Dependent Density Functional Theory (TDDFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TDDFT can determine the maximum absorption wavelengths (λmax).

For isonicotinic hydrazone derivatives, experimental UV-Vis spectra typically show maximum absorption in the range of 320 to 330 nm. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated system of the molecule. TDDFT calculations can simulate these transitions, providing theoretical λmax values that can be compared with experimental data. The calculations help in understanding the nature of the electronic transitions, often revealing that the lowest energy transition corresponds to the HOMO → LUMO excitation. The agreement between theoretical and experimental spectra confirms the accuracy of the computational model in describing the electronic properties of the molecule.

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity and stability of this compound. These descriptors provide a deeper understanding of the molecule's electronic properties.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). It quantifies the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activities.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Isonicotinohydrazide Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.04 |

| Electron Affinity (A) | 1.59 |

| Electronegativity (χ) | 3.82 |

| Chemical Hardness (η) | 2.23 |

| Chemical Softness (S) | 0.22 |

Note: Data is based on a representative N'-benzylideneisonicotinohydrazide derivative and serves as an illustrative example.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of (E)-N'-benzylideneisonicotinohydrazide have been the subject of molecular docking studies against various biological targets, particularly those related to infectious diseases like tuberculosis. For instance, these compounds have been docked into the active site of enzymes such as Lipoate Protein Ligase B (LipB) from Mycobacterium tuberculosis.

These studies typically reveal that the this compound scaffold can fit snugly within the binding pocket of the target protein. The binding is often stabilized by a network of intermolecular interactions, including:

Hydrogen Bonds: The hydrogen bond donor (N-H) and acceptor (C=O, pyridine N) groups of the ligand can form crucial hydrogen bonds with amino acid residues in the active site of the protein.

Hydrophobic Interactions: The aromatic rings (benzylidene and pyridine) can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energies indicate a more stable complex and a higher predicted activity. For example, in a study against the LipB protein, a derivative of (E)-N'-benzylideneisonicotinohydrazide showed a high binding affinity of -10.5 kcal/mol, suggesting it could be a potent inhibitor. These computational predictions provide a strong basis for the synthesis and experimental evaluation of these compounds as potential therapeutic agents.

Computational Prediction of Binding Orientation and Interaction Strength with Biological Macromolecules (e.g., DNA, Enzymes)

Computational modeling, particularly molecular docking, serves as a pivotal tool in predicting how this compound and its derivatives interact with biological targets like DNA and enzymes. cmjpublishers.com These in silico methods forecast the most probable binding orientation of the ligand (the compound) within the active site of a macromolecule, which is crucial for its biological activity. cmjpublishers.com

Studies on pyridine-4-carbohydrazide Schiff base derivatives, the class to which this compound belongs, have utilized molecular docking to elucidate their interaction with DNA. cmjpublishers.com Using software like AutoDock Vina, researchers can simulate the binding process to identify the preferred binding mode. cmjpublishers.com For instance, docking studies have successfully predicted the binding of these derivatives into the minor groove of DNA. cmjpublishers.com The strength of this interaction is quantified by parameters such as binding energy and binding constants (Kb). Molecular docking has revealed negative Gibbs free energy values for these interactions, indicating that the binding process is spontaneous. cmjpublishers.com Specifically, binding constants have been determined to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, signifying strong binding properties. cmjpublishers.com

Beyond DNA, the binding of related pyridine carboxamide derivatives with enzymes has also been extensively modeled. mdpi.com Molecular docking has been employed to demonstrate the binding mode of these compounds with enzymes like urease. mdpi.com These simulations are critical for understanding the inhibitory action of the compounds, providing insights that guide the development of more potent enzyme inhibitors. mdpi.com

The general process for these predictions involves several key steps: preparation of the ligand and the macromolecule, the docking simulation itself, and a thorough post-docking analysis to interpret the results. cmjpublishers.com Ligand preparation often includes geometry optimization using methods like density functional theory (DFT) to achieve the lowest energy conformation before the simulation. cmjpublishers.com

Characterization of Key Interactions at the Binding Site (e.g., Hydrogen Bonds, Pi-Pi Stacking, Van der Waals Forces)

Once the binding orientation is predicted, computational tools are used to characterize the specific non-covalent interactions that stabilize the ligand-macromolecule complex. These interactions are fundamental to the compound's biological efficacy.

When interacting with DNA, derivatives of this compound are stabilized primarily through minor groove binding. cmjpublishers.com The key interactions identified through visualization software like Biovia Discovery Studio include:

Hydrogen Bonds: These are crucial for the specificity and stability of the binding. The amide and imine groups of the carboxamide structure are potential sites for hydrogen bonding with the base pairs in the DNA groove.

Pi-Pi Stacking: The aromatic planar structures, including the benzylidene and pyridine rings, can engage in pi-pi stacking interactions with the DNA base pairs, further anchoring the molecule. cmjpublishers.com

In the context of enzyme inhibition, similar interactions are observed. For pyridine carboxamide derivatives binding to the urease enzyme, molecular docking studies have highlighted the importance of a combination of forces. mdpi.com Key interactions at the enzyme's active site include hydrogen bonding, π–π interactions, and van der Waals forces, which collectively contribute to the inhibition of the enzyme. mdpi.com

Table 1: Summary of Key Molecular Interactions

| Interaction Type | Biological Target | Role in Binding |

|---|---|---|

| Hydrogen Bonding | DNA, Enzymes | Provides specificity and stability to the ligand-target complex. mdpi.com |

| Pi-Pi Stacking | DNA, Enzymes | Anchors the aromatic rings of the ligand to the target. cmjpublishers.commdpi.com |

| Van der Waals Forces | DNA, Enzymes | Contributes to the overall stability of the complex through close contacts. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For derivatives of pyridine-4-carboxamide, 3D-QSAR models have been developed to understand the structural requirements for their anti-inflammatory activity. researchgate.net

These models, including k-Nearest Neighbor (kNN), Partial Least Squares Regression (PLRS), and Multiple Linear Regression (MLR), help identify the key molecular features that influence a compound's potency. researchgate.net The analyses suggest that both steric and electrostatic fields around the molecule are critical. researchgate.net For instance, 3D-QSAR studies on related 4-thiazolidinones derived from pyridine-4-carboxamide indicated that the presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO₂) groups, on the phenyl ring was favorable for activity. researchgate.net This information is invaluable for lead optimization, as it guides medicinal chemists in designing new molecules with potentially improved activity before they are synthesized. researchgate.netnih.gov

Pharmacophore modeling is another crucial technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing a set of active compounds, a pharmacophore model can be generated, which serves as a template for designing new, potentially more potent, molecules.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the conformational stability of the this compound and its derivatives when bound to a biological target. nih.govmdpi.com

By simulating the movements of atoms in the complex over a period, typically nanoseconds, researchers can analyze the stability of the binding. nih.gov Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govmdpi.com For example, simulations of related pyridine derivatives have shown stable RMSD values, indicating good convergence and a stable complex. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. Minor fluctuations in the active site residues suggest stable interactions with the ligand. mdpi.com

These simulations provide deeper insights into the thermodynamic properties of binding and confirm the stability of interactions predicted by docking studies. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools allow for the early assessment of a compound's likely behavior in the body, reducing the time and cost associated with experimental screening. auctoresonline.org

For pyridine-4-carbohydrazide derivatives, computational tools like pkCSM-Pharmacokinetics have been used to predict a range of ADME properties. auctoresonline.org

Absorption: Human Intestinal Absorption (HIA) is a key parameter for oral bioavailability. Predictions for pyridine-4-carbohydrazide derivatives show HIA values ranging from 83.21% to 96.43%, which is considered indicative of good absorption. auctoresonline.org

Distribution: This property relates to how a compound spreads throughout the body. Predictions can include parameters like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: A crucial aspect is the compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms, which is important for avoiding drug-drug interactions. auctoresonline.org

Excretion: This involves predicting the pathways through which the compound is eliminated from the body.

Toxicity: Early prediction of potential toxicity, such as hepatotoxicity, is also a critical component of in silico profiling. jonuns.com

While some derivatives show favorable ADME profiles, challenges such as limited aqueous solubility and potential interactions with P-glycoprotein have also been predicted, highlighting areas for structural modification. auctoresonline.org

Table 2: Predicted In Silico ADME Properties for Pyridine-4-Carbohydrazide Derivatives

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | 83.21% to 96.43% auctoresonline.org | Favorable for oral bioavailability. mdpi.comauctoresonline.org |

| Aqueous Solubility | Low auctoresonline.org | May pose challenges for absorption and formulation. auctoresonline.org |

| P-glycoprotein Interaction | Potential substrate/inhibitor auctoresonline.org | May affect drug distribution and lead to interactions. auctoresonline.org |

| CYP450 Inhibition | Potential for inhibition of certain isoforms auctoresonline.org | Risk of drug-drug interactions. auctoresonline.org |

Coordination Chemistry of N Benzylideneamino Pyridine 4 Carboxamide As a Ligand

Chelation Behavior and Identification of Donor Atoms (Nitrogen, Oxygen)

N'-(benzylidene)isonicotinohydrazide typically acts as a bidentate or tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. The primary donor sites involved in chelation are the azomethine nitrogen and the carbonyl oxygen of the amide group. amazonaws.comamazonaws.com Infrared (IR) spectroscopy is a key tool for identifying these donor atoms. Upon complexation, a characteristic shift to a lower frequency (wavenumber) is observed for the C=O stretching vibration, while the C=N stretching vibration also shifts, indicating the involvement of both the carbonyl oxygen and the azomethine nitrogen in coordination to the metal center. amazonaws.comamazonaws.com

In some cases, the ligand can exhibit different coordination modes. It can coordinate in its neutral keto form or, upon deprotonation, in its enolic form, where the oxygen atom of the C-O- group participates in bonding. researchgate.net This versatility allows for the formation of stable five- or six-membered chelate rings with the metal ion. Furthermore, the pyridine (B92270) nitrogen can also participate in coordination, allowing the ligand to act in a tridentate fashion, bridging metal centers, or forming more complex polynuclear structures. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-(benzylidene)isonicotinohydrazide is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction. rdd.edu.iq

A wide range of transition metal complexes with N'-(benzylidene)isonicotinohydrazide and its derivatives have been synthesized and characterized. These include complexes with copper(II), nickel(II), cobalt(II), iron(III), zinc(II), manganese(II), platinum(II), and palladium(II). researchgate.netnih.govresearchgate.netcovenantuniversity.edu.ng

The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.gov Characterization is typically performed using a combination of elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), magnetic susceptibility measurements, and conductivity measurements. researchgate.netresearchgate.netcovenantuniversity.edu.ng For instance, molar conductance values often indicate the non-electrolytic nature of the complexes, suggesting that the anions are part of the coordination sphere. mocedes.org

Table 1: Examples of Synthesized Transition Metal Complexes with Isoniazid-derived Schiff Bases

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

| Cu(II) | N'-(2-hydroxybenzylidene)isonicotinohydrazide | Square Planar | nih.gov |

| Ni(II) | N'-(benzylidene)isonicotinohydrazide | Octahedral | nih.gov |

| Co(II) | N'-(2-hydroxybenzylidene)isonicotinohydrazide | Octahedral | nih.gov |

| Fe(III) | N'-(4-Chlorobenzoyl)isonicotinohydrazide | Octahedral | scispace.com |

| Zn(II) | (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | - | covenantuniversity.edu.ng |

| Mn(II) | (E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide | Tetrahedral Pyramidal | researchgate.net |

| Pt(II) | (E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide | Tetrahedral | researchgate.net |

| Pd(II) | (E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide | Octahedral | researchgate.net |

The coordination chemistry of N'-(benzylidene)isonicotinohydrazide and related Schiff bases extends to lanthanide ions. Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. researchgate.nettandfonline.com Complexes with lanthanum(III), cerium(III), neodymium(III), samarium(III), europium(III), gadolinium(III), dysprosium(III), and erbium(III) have been synthesized. researchgate.nettandfonline.comnih.gov In these complexes, the Schiff base ligand often coordinates alongside other ligands, such as nitrates or water molecules, leading to high coordination numbers (e.g., 10), which are characteristic of lanthanide ions. nih.gov The characterization of these complexes confirms that the Schiff base ligand effectively transfers energy to the lanthanide ion, resulting in the characteristic luminescence of the metal. researchgate.net

Information on the formation of complexes with actinide metal ions is less common in the available literature. However, complexes of the related ligand isonicotinic acid (2-hydroxybenzylidene)hydrazide with the uranyl ion (UO2(II)) have been reported, suggesting that actinide complexation is possible. nih.gov

Structural Elucidation of Metal Complexes (e.g., Octahedral, Square-Pyramidal, Trigonal Bipyramidal Geometries)

The geometry of the metal complexes formed with N'-(benzylidene)isonicotinohydrazide is influenced by the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the coordination environment. A variety of geometries have been proposed based on spectroscopic and magnetic data.

Octahedral: This is a common geometry for many transition metal complexes, including those of Ni(II), Co(II), and Fe(III). nih.govnih.govnih.gov In a typical 1:2 (metal:ligand) complex, two tridentate Schiff base ligands can occupy the six coordination sites around the metal ion. amazonaws.com

Square-Pyramidal: This geometry has been suggested for some vanadyl(IV) complexes. rdd.edu.iq

Square Planar: This geometry is often observed for Cu(II) and Ni(II) complexes. nih.govjournalajacr.com

Tetrahedral: Tetrahedral geometries have been proposed for some Zn(II) and Cd(II) complexes. rdd.edu.iqjournalajacr.com

Single-crystal X-ray diffraction studies provide definitive structural information. For example, the crystal structure of a Ni(II) complex with a related aroylhydrazone ligand confirmed a slightly distorted square-planar coordination environment. nih.gov Similarly, a Co(III) complex with a Schiff base derived from isonicotinohydrazide was found to have a distorted octahedral geometry. amazonaws.com

Spectroscopic and Electrochemical Properties of Metal Complexes (e.g., EPR, Redox Behavior)

Spectroscopic techniques are fundamental in characterizing the electronic structure and properties of these metal complexes.

Electronic Spectra (UV-Vis): The electronic spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. amazonaws.com The appearance of new bands or shifts in the position of existing bands upon complexation provides evidence of coordination. amazonaws.com For transition metal complexes, d-d transition bands can also be observed, which are useful in determining the geometry of the complex. amazonaws.com

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of Cu(II). nih.gov The EPR spectra of Cu(II) complexes with isoniazid-derived Schiff bases provide information about the coordination environment and the nature of the metal-ligand bonding. researchgate.netnih.gov The g-values obtained from the spectra can help to elucidate the geometry of the complex and the nature of the ground electronic state. researchgate.net

Redox Behavior: Cyclic voltammetry is used to study the redox properties of these complexes. The redox potentials of the metal complexes are often shifted compared to the free ligand, indicating that the coordination environment influences the electron transfer properties. researchgate.net Studies on related systems have shown both reversible and irreversible redox processes, corresponding to metal-centered or ligand-centered electron transfers. nih.gov

Impact of Metal Complexation on Ligand Properties and Reactivity

The coordination of a metal ion to the N'-(benzylidene)isonicotinohydrazide ligand significantly alters its physical and chemical properties.

Electronic Properties: Metal coordination influences the electron density distribution within the ligand. The shifts observed in IR and NMR spectra upon complexation are direct evidence of this electronic perturbation. amazonaws.com This change in electronic structure can affect the reactivity of the ligand.

Thermal Stability: Thermal analysis studies, such as thermogravimetric analysis (TGA), have shown that the metal complexes often exhibit different thermal stability compared to the free ligand. amazonaws.com

Biological Activity: A prominent impact of metal complexation is the enhancement of the biological activity of the Schiff base ligand. Many studies have reported that the metal complexes of isoniazid-derived Schiff bases show enhanced antibacterial, antifungal, and antioxidant activities compared to the free ligand. amazonaws.comamazonaws.comjournalajacr.com This is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

Catalytic Applications of N Benzylideneamino Pyridine 4 Carboxamide and Its Metal Complexes

Homogeneous Catalysis Utilizing N-(benzylideneamino)pyridine-4-carboxamide Metal Complexes

Metal complexes of this compound are effective catalysts in a variety of homogeneous reactions. These complexes, featuring transition metals such as copper, cobalt, nickel, and palladium, have demonstrated significant activity in oxidation, reduction, and carbon-carbon bond-forming reactions. scispace.comtijer.orgresearchgate.net The solubility of these complexes in common organic solvents facilitates their use in liquid-phase reactions, allowing for mild reaction conditions and high selectivity.

For instance, manganese(II) complexes of pyridine-based Schiff bases have been shown to be excellent catalysts for the epoxidation of alkenes, such as cyclohexene (B86901), using molecular oxygen as the oxidant. rsc.org These reactions can achieve high conversion rates and selectivity for the corresponding epoxide under mild temperatures. rsc.org Similarly, cobalt(II) Schiff base complexes are known to catalyze the oxygenation of alkenes. scispace.com

In the realm of condensation reactions, copper(II) complexes of pyridine-based Schiff bases have been successfully employed as catalysts for Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives. mdpi.com These reactions often exhibit high yields, demonstrating the efficiency of these catalysts in promoting the formation of carbon-carbon bonds. mdpi.com

Table 1: Representative Homogeneous Catalytic Applications of Pyridine (B92270) Schiff Base Metal Complexes

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |

| Manganese(II)-Pyridine Schiff Base | Epoxidation | Cyclohexene | Epoxycyclohexane | 99.6 | rsc.org |

| Copper(II)-Pyridine Schiff Base | Claisen-Schmidt Condensation | Various aldehydes and acetophenone | Chalcone derivatives | >90 | mdpi.com |

| Cobalt(II) Schiff Base | Oxygenation | Alkenes | Oxygenated products | - | scispace.com |

Note: The data presented is based on analogous pyridine Schiff base systems due to the limited specific data on this compound.

Heterogeneous Catalysis with Supported this compound Complexes

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers have focused on immobilizing this compound metal complexes on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Common support materials include silica (B1680970) gel, polymers, and magnetic nanoparticles. tandfonline.comresearchgate.net

For example, platinum-pyridine Schiff base complexes immobilized on silica gel have been reported as efficient and reusable catalysts for hydrosilylation reactions. tandfonline.com Similarly, a copper(II) Schiff base complex supported on Fe3O4 nanoparticles has been utilized as a magnetically separable nanocatalyst for the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. researchgate.net This catalyst could be easily recovered using an external magnet and reused multiple times without a significant loss in its catalytic activity. researchgate.net

The use of solid supports not only facilitates catalyst recovery but can also enhance catalytic performance by preventing catalyst aggregation and providing a high surface area for the reaction.

Table 2: Examples of Heterogeneous Catalysis using Supported Pyridine Schiff Base Complexes

| Catalyst System | Support Material | Reaction Type | Key Advantage | Reference |

| Platinum-Pyridine Schiff Base | Silica Gel | Hydrosilylation | Reusability | tandfonline.com |

| Copper(II) Schiff Base | Fe3O4 Nanoparticles | Multi-component synthesis | Magnetic separability, Reusability | researchgate.net |

| Cobalt(II) Schiff Base | Polymer | Oxidation | Reusability | researchgate.net |

Note: This table is illustrative and based on findings from similar supported pyridine Schiff base complexes.

Mechanisms of Catalysis: Role of the Ligand Structure and Metal Center in Turnover Frequencies and Selectivity

The catalytic activity of this compound metal complexes is intricately linked to the electronic and steric properties of both the ligand and the metal center. The Schiff base ligand, with its imine nitrogen and the pyridine ring nitrogen, acts as a versatile chelating agent that can stabilize the metal ion in various oxidation states. dergipark.org.tr

The general mechanism for many catalytic reactions involving these complexes involves the coordination of the substrate to the metal center, followed by activation and subsequent transformation. youtube.com For instance, in oxidation reactions, the metal center can facilitate the transfer of an oxygen atom to the substrate. The electronic properties of the substituents on the benzylidene ring of the ligand can influence the electron density at the metal center, thereby modulating its catalytic activity. Electron-donating groups can enhance the catalytic activity in some cases, while electron-withdrawing groups might be beneficial in others, depending on the specific reaction mechanism.

Potential Industrial Applications in Organic Synthesis and Polymerization

The catalytic versatility of this compound metal complexes suggests their potential for various industrial applications. In organic synthesis, these catalysts can be employed in the production of fine chemicals and pharmaceutical intermediates. tijer.org Their ability to catalyze oxidation, reduction, and condensation reactions under mild conditions makes them attractive for developing greener and more sustainable chemical processes. researchgate.net

For example, the efficient synthesis of chalcones, which are precursors to various biologically active compounds, highlights a potential application in the pharmaceutical industry. mdpi.com Furthermore, their use in epoxidation reactions is relevant to the production of epoxy resins and other valuable chemical intermediates. rsc.org

In the field of polymerization, Schiff base metal complexes are known to act as catalysts for various polymerization reactions. While specific studies on this compound in this context are limited, related transition metal complexes are used as catalysts in the oligomerization of ethylene (B1197577) and other vinyl monomers. tijer.org The ability to tune the ligand structure offers the potential to control the polymer's molecular weight and properties.

The development of robust heterogeneous versions of these catalysts is particularly important for their industrial viability, as it simplifies product purification and reduces operational costs. researchgate.net

Mechanistic Studies of Reactions Involving N Benzylideneamino Pyridine 4 Carboxamide

Detailed Reaction Mechanisms of Schiff Base Formation

The formation of N-(benzylideneamino)pyridine-4-carboxamide, a Schiff base, proceeds through the condensation reaction of a primary amine with an aldehyde. In this specific case, the reactants are typically isonicotinohydrazide (pyridine-4-carbohydrazide) and benzaldehyde (B42025). The reaction mechanism is a well-established process involving two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration. derpharmachemica.com

Step 1: Nucleophilic Attack and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the primary amino group (-NH₂) of isonicotinohydrazide on the electrophilic carbonyl carbon of benzaldehyde. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. Simultaneously, the pi electrons of the carbonyl group move to the oxygen atom, creating an alkoxide ion. This is followed by a proton transfer, typically from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.

Step 2: Dehydration

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then helps to expel the water molecule, forming a double bond between the carbon and nitrogen atoms. This results in the formation of a resonance-stabilized iminium ion.

Step 3: Deprotonation

Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to neutralize the charge, yielding the final Schiff base product, this compound, and regenerating the acid catalyst.

The general scheme for this reaction is as follows:

Pyridine-4-carbohydrazide + Benzaldehyde ⇌ Carbinolamine Intermediate ⇌ this compound + Water

Several pyridine-based Schiff bases have been synthesized through similar condensation reactions, for instance, by reacting pyridine-4-carbaldehyde with various primary amines. researchgate.netresearchgate.net

Investigation of Nucleophilic and Electrophilic Attack on the Imine (C=N) Bond

The imine or azomethine group (C=N) is the central functional group in this compound and is a key site for both nucleophilic and electrophilic attacks. The reactivity of this bond is dictated by the electronegativity difference between the carbon and nitrogen atoms, which makes the bond polar.

Nucleophilic Attack:

The imine carbon is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. The reaction is analogous to the nucleophilic addition to a carbonyl group. The nucleophile adds to the carbon atom, and the pi electrons of the C=N bond move to the nitrogen atom, forming an anionic intermediate which is then typically protonated. The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic rings.

Electrophilic Attack:

The nitrogen atom of the imine group possesses a lone pair of sp² hybridized electrons, making it basic and nucleophilic. derpharmachemica.com It can be attacked by electrophiles, most commonly a proton. Protonation of the imine nitrogen significantly increases the electrophilicity of the imine carbon, making it much more susceptible to attack by even weak nucleophiles. This is a common first step in the acid-catalyzed hydrolysis of Schiff bases, which is the reverse of their formation.

Pyridine (B92270) Ring Reactivity: Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, and Addition Reactions

The pyridine ring within this compound exhibits a distinct reactivity pattern influenced by the electronegative nitrogen atom and the substituent at the 4-position.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqyoutube.com This reduced reactivity is due to two main factors:

The electronegative nitrogen atom withdraws electron density from the ring via an inductive effect (-I effect), deactivating it towards attack by electrophiles. uoanbar.edu.iqlibretexts.org

In the acidic conditions often required for EAS reactions, the basic nitrogen atom is protonated, forming a pyridinium ion. uoanbar.edu.iqlibretexts.org The positive charge on the nitrogen further deactivates the ring, making it highly resistant to electrophilic attack.

When EAS does occur, it requires vigorous conditions and the substitution preferentially takes place at the 3-position (meta to the nitrogen). youtube.comlibretexts.org Attack at the 2- or 4-position leads to an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom. youtube.com The carboxamide-based substituent at the 4-position is also electron-withdrawing, which would further deactivate the ring to EAS. Friedel-Crafts reactions are generally not successful with pyridine. uoanbar.edu.iqlibretexts.org

| Reaction Type | Reactivity Compared to Benzene | Preferred Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | Highly Deactivated | C-3 (meta) | Electron-withdrawing nitrogen; formation of pyridinium ion under acidic conditions. uoanbar.edu.iqlibretexts.org |

| Nucleophilic Aromatic Substitution | Activated | C-2, C-4 (ortho, para) | Electron-deficient ring, especially at ortho and para positions. uoanbar.edu.iqwikipedia.org |

| N-Addition (Alkylation, Protonation) | Reactive | Nitrogen Atom | Basic lone pair on the nitrogen atom. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqwikipedia.org The electron-withdrawing nitrogen atom makes the ring carbons electron-deficient and thus susceptible to attack by nucleophiles. The generally accepted mechanism is a two-step addition-elimination process (SNAr) that proceeds through a negatively charged intermediate called a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom. wikipedia.org

A classic example of NAS on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.orgwikipedia.org In the case of this compound, the entire substituent at the 4-position could potentially act as a leaving group in a hypothetical SNAr reaction at that position.

Addition Reactions at Nitrogen:

The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² orbital that is available for bonding with electrophiles. uoanbar.edu.iqwikipedia.org It readily reacts with Lewis acids, including protons and alkyl halides. wikipedia.org This leads to the formation of N-substituted pyridinium salts, which places a positive charge on the ring and further enhances the ring's susceptibility to nucleophilic attack. wikipedia.org

Cyclization Reactions and Formation of Novel Heterocyclic Rings from this compound Precursors

The structure of this compound, featuring an amide linkage, an imine bond, and two aromatic rings, serves as a versatile scaffold for the synthesis of novel heterocyclic systems. Cyclization reactions can involve the inherent functionalities of the molecule or its reaction with external reagents.

For instance, lithiated N-benzyl pyridine carboxamides are known to undergo intramolecular cyclization by attacking the pyridine ring, leading to the formation of partially saturated pyrrolopyridines. manchester.ac.uk While the specific precursor is different, this demonstrates a pathway for cyclization involving the carboxamide side chain and the pyridine ring.

Another potential pathway involves the atoms of the hydrazone moiety (-C(=O)NHN=CH-). This reactive portion of the molecule can participate in cyclization reactions with various reagents to form new heterocyclic rings. For example, reaction with chloroacetyl chloride or thioglycolic acid could lead to the formation of azetidin-2-one or thiazolidin-4-one rings, respectively, attached to the hydrazone nitrogen.

Furthermore, enyne-carbodiimides have been used to generate didehydropyridine intermediates that undergo cascade cyclizations to form complex fused heterocyclic systems like 5,6-dihydrobenzo[c] wikipedia.orgwikipedia.orgnaphthyridine. nih.gov This highlights advanced strategies where activated pyridine precursors can lead to novel ring structures. The synthesis of various heterocyclic compounds, such as oxopyrimidines and thiopyrimidines, has been achieved starting from 2-amino pyridine derivatives, demonstrating the utility of the pyridine scaffold in building more complex molecules. researchgate.net

Kinetic Studies and Mechanistic Insights Derived from Experimental and Computational Approaches

Kinetic and computational studies are crucial for elucidating the detailed mechanisms of reactions involving this compound. While specific studies on this exact molecule are not widely reported, analysis of related systems provides significant insight into the methodologies used.

Kinetic Studies:

Enzyme kinetic studies have been performed on pyridine carboxamide derivatives to understand their mode of action as inhibitors. For example, Lineweaver-Burk plots have been used to determine the mode of inhibition of urease by certain pyridine carboxamide derivatives, showing a competitive mode of inhibition for some compounds. mdpi.com Such studies are vital for understanding how these molecules interact with biological targets. For reactions involving this compound, kinetic analysis could determine reaction orders, rate constants, and activation energies, providing evidence for proposed mechanisms, such as the stepwise nature of Schiff base formation or nucleophilic substitution. Stopped-flow spectrophotometry has been employed to study the DNA binding kinetics of related acridinecarboxamides, revealing relationships between dissociation rates, binding affinities, and biological activity. nih.gov

Computational Approaches:

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Quantum-chemical calculations can be used to model transition states, reaction intermediates, and energy profiles for reactions like Schiff base formation, cyclization, or substitution reactions. For example, computational studies have been used to propose a transition-state model and mechanism for the alkylation of pyridine carboxamides. nih.gov These studies can analyze factors like steric hindrance and electronic properties (e.g., electrostatic potential maps) to explain experimental observations, such as reaction yields. nih.gov

Supramolecular Chemistry and Crystal Engineering of N Benzylideneamino Pyridine 4 Carboxamide

Design Principles for N-(benzylideneamino)pyridine-4-carboxamide-Based Supramolecular Architectures

The design of supramolecular architectures based on this compound and its derivatives is governed by the strategic interplay of various non-covalent interactions. The inherent functionalities of the molecule, including the pyridine (B92270) nitrogen, the amide group, and the aromatic rings, serve as primary recognition sites for self-assembly.

Key design principles revolve around the predictable nature of hydrogen bonding patterns, particularly the robust N—H⋯N and N—H⋯O synthons. The pyridine ring offers a reliable hydrogen bond acceptor site, while the amide group provides both a donor (N-H) and an acceptor (C=O). This dual functionality allows for the formation of extended chains, sheets, and more complex networks.

Furthermore, the benzylidene portion of the molecule can be systematically modified with various substituents. The introduction of different functional groups (e.g., halogens, hydroxyl, alkoxy groups) at various positions on the phenyl ring can significantly influence the resulting supramolecular assembly. These modifications can alter the electronic properties of the aromatic ring, affecting π-π stacking interactions, and can introduce new hydrogen bonding sites, thereby directing the crystal packing in a preconceived manner. The position of the substituent (ortho, meta, or para) is also a critical factor, as it can lead to different geometric isomers with distinct packing arrangements and supramolecular structures. nih.gov

Role of Intermolecular Interactions in Crystal Assembly

Hydrogen Bonding: A diverse array of hydrogen bonds has been observed in the crystal structures of isonicotinoyl hydrazones. These include:

N—H⋯N: This interaction, involving the amide proton and the pyridine nitrogen, is a common feature, often leading to the formation of one-dimensional chains.

N—H⋯O: The amide proton can also interact with the carbonyl oxygen of a neighboring molecule, resulting in dimeric or catemeric structures.

O—H⋯N and O—H⋯O: In derivatives containing hydroxyl substituents, these hydrogen bonds add another layer of complexity to the supramolecular assembly, often leading to the formation of intricate two- or three-dimensional networks. researchgate.net

Intramolecular Hydrogen Bonds: In certain derivatives, such as those with ortho-hydroxybenzylidene moieties, strong intramolecular O—H⋯N hydrogen bonds are formed, which can influence the planarity of the molecule and its subsequent intermolecular interactions. researchgate.netnih.gov

The following table summarizes the types of hydrogen bonds observed in a series of N-isonicotinoyl arylaldehydehydrazones. nih.gov

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

| N—H⋯N | Amide N-H | Pyridine N | Formation of 1D chains |

| N—H⋯O | Amide N-H | Carbonyl O | Dimer and chain formation |

| O—H⋯N | Phenolic O-H | Pyridine N | Cross-linking of chains, 2D/3D networks |

| O—H⋯O | Phenolic O-H | Carbonyl O | Formation of extended networks |

| C—H⋯O | Aromatic C-H | Carbonyl O | Stabilization of primary motifs |

| C—H⋯N | Aromatic C-H | Pyridine N | Reinforcement of crystal packing |

| C—H⋯π | Aromatic C-H | Aromatic ring | Direction of molecular orientation |

Pi-Pi Interactions: Aromatic π-π stacking interactions are another significant contributor to the crystal packing of these compounds. The parallel or offset stacking of the pyridine and benzene (B151609) rings helps to maximize van der Waals forces and contributes to the thermodynamic stability of the crystal. The interplanar distances and the degree of overlap between the aromatic rings are influenced by the electronic nature and steric bulk of the substituents on the benzylidene ring. nih.gov

Crystal Packing Analysis and Polymorphism Studies of this compound Derivatives

The crystal packing of this compound derivatives is highly sensitive to subtle changes in molecular structure. The identity and position of substituents on the aryl ring can dramatically alter the supramolecular aggregation, leading to a variety of packing motifs. For instance, studies on a series of substituted isomers have shown that minor modifications can result in the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.gov